molecular formula C9H12O3 B11915167 Propanoic acid, 2,2-dimethyl-, 4-oxo-2-butyn-1-yl ester

Propanoic acid, 2,2-dimethyl-, 4-oxo-2-butyn-1-yl ester

Cat. No.: B11915167
M. Wt: 168.19 g/mol
InChI Key: CLCYMLZBONXWQL-UHFFFAOYSA-N
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Description

Propanoic acid, 2,2-dimethyl-, 4-oxo-2-butyn-1-yl ester is an organic compound with the molecular formula C₉H₁₂O₃ It is a derivative of propanoic acid, featuring a 2,2-dimethyl group and a 4-oxo-2-butyn-1-yl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2,2-dimethyl-, 4-oxo-2-butyn-1-yl ester typically involves the esterification of 2,2-dimethylpropanoic acid with 4-oxo-2-butyn-1-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production methods also focus on minimizing waste and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2,2-dimethyl-, 4-oxo-2-butyn-1-yl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Propanoic acid, 2,2-dimethyl-, 4-oxo-2-butyn-1-yl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanoic acid, 2,2-dimethyl-, 4-oxo-2-butyn-1-yl ester involves its interaction with molecular targets through its ester and carbonyl groups. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions. The pathways involved depend on the specific reactions and applications, such as enzyme catalysis in biological systems or chemical transformations in industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • Propanoic acid, 2,2-dimethyl-, 4-oxobutyl ester
  • Propanoic acid, 2-oxo-, ethyl ester
  • Propanoic acid, 2-oxo-, methyl ester

Uniqueness

Propanoic acid, 2,2-dimethyl-, 4-oxo-2-butyn-1-yl ester is unique due to its combination of a 2,2-dimethyl group and a 4-oxo-2-butyn-1-yl ester moiety. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

4-oxobut-2-ynyl 2,2-dimethylpropanoate

InChI

InChI=1S/C9H12O3/c1-9(2,3)8(11)12-7-5-4-6-10/h6H,7H2,1-3H3

InChI Key

CLCYMLZBONXWQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCC#CC=O

Origin of Product

United States

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